molecular formula C12H10INO B1438237 2-(4-Iodo-phenoxy)-phenylamine CAS No. 860677-85-6

2-(4-Iodo-phenoxy)-phenylamine

Cat. No. B1438237
M. Wt: 311.12 g/mol
InChI Key: DGWORJAETOAVQW-UHFFFAOYSA-N
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Description

“2-(4-Iodo-phenoxy)-phenylamine” is a chemical compound, but there seems to be some confusion with “2-(4-Iodo-phenoxy)-ethylamine”, which is a more commonly referenced compound . The latter has a molecular formula of C13H18INO3 and a molecular weight of 363.19 .


Molecular Structure Analysis

The molecular structure of “2-(4-Iodo-phenoxy)-ethylamine” consists of an ethylamine group attached to a phenyl ring through an ether linkage, with an iodine atom on the phenyl ring . The exact structure of “2-(4-Iodo-phenoxy)-phenylamine” is not clear from the available sources.


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Iodo-phenoxy)-phenylamine” are not clearly documented in the available sources .

Scientific Research Applications

Improving the Berthelot Reaction

The Berthelot reaction, crucial for determining ammonium in soil extracts and water, benefits from modifications involving phenolic compounds. The Na salt of 2-phenylphenol, a compound related to 2-(4-Iodo-phenoxy)-phenylamine, has shown promise as an alternative to traditional chromogenic substrates due to its minimal interference and improved sensitivity and reliability in detecting NH4-N (Rhine et al., 1998).

Catalytic Applications in Organic Synthesis

Copper(I)-amido complexes, relevant to the study of 2-(4-Iodo-phenoxy)-phenylamine due to their reaction with iodoarenes, facilitate the formation of arylamine products. This demonstrates the compound's potential role in Ullmann amination reactions, highlighting its significance in organic synthesis and the development of pharmaceuticals and chemicals (Giri & Hartwig, 2010).

Enhancing Chemiluminescent Reactions

Phenolic derivatives, including those structurally similar to 2-(4-Iodo-phenoxy)-phenylamine, serve as enhancers in chemiluminescent reactions involving horseradish peroxidase and luminol. This application is pivotal in developing sensitive immunoassays for various biological markers, offering a rapid and enhanced method for detecting specific antigens or hormones (Thorpe et al., 1985).

Meta-Selective Arylation of Phenols

The direct meta-selective arylation of phenols, facilitated by compounds like 2-(4-Iodo-phenoxy)-phenylamine, represents a significant advancement in organic chemistry. This methodology allows for the efficient and selective functionalization of phenols, a process that is challenging due to the inherent reactivity of phenol substrates. Such developments open new pathways for synthesizing complex organic molecules with high precision (Luo, Preciado, & Larrosa, 2014).

Polymerization and Material Science

Phenolic compounds related to 2-(4-Iodo-phenoxy)-phenylamine have been explored for their potential in polymerization processes. For example, the selective reaction of phenolic moieties in the presence of peroxidase catalysts can lead to the synthesis of polymers with unique properties, underscoring the compound's utility in creating advanced materials for various applications (Uyama et al., 1998).

Safety And Hazards

The safety and hazards associated with “2-(4-Iodo-phenoxy)-ethylamine” are not clearly documented in the available sources . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for the use and study of “2-(4-Iodo-phenoxy)-phenylamine” are not clearly documented in the available sources .

properties

IUPAC Name

2-(4-iodophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWORJAETOAVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodo-phenoxy)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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